
4-(3-Chloro-2-thiophenyl)-2-(3-pyridinyl)thiazole
Overview
Description
“4-(3-Chloro-2-thiophenyl)-2-(3-pyridinyl)thiazole” is a chemical compound with the molecular formula C12H7ClN2S2 . It has a molecular weight of 278.77. This product is intended for research use only and is not suitable for human or veterinary use.
Molecular Structure Analysis
The molecular structure of “4-(3-Chloro-2-thiophenyl)-2-(3-pyridinyl)thiazole” consists of 12 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 2 sulfur atoms . The average mass of the molecule is 278.780 Da and the monoisotopic mass is 277.973907 Da .
Scientific Research Applications
Synthesis and Reactivity
4-(3-Chloro-2-thiophenyl)-2-(3-pyridinyl)thiazole and its derivatives have been utilized in various synthesis and reactivity studies. They undergo ring opening to produce thioketene intermediates that react with O- or N-nucleophiles, forming esters or amides. This reaction is useful in synthesizing heterocyclic analogues like N-substituted indole-2-thiols and 2-alkoxy-substituted benzo[b]thiophenes (Androsov & Neckers, 2007).
Anticancer Activity
Thiazole and thiophene derivatives have shown promising anticancer properties. Synthesized thiophene-based compounds were tested for in vitro cytotoxicity and showed good inhibitory activity against several cell lines, especially those containing thiazolidinone rings or thiosemicarbazide moieties in their structures (Atta & Abdel‐Latif, 2021).
Corrosion Inhibition
These compounds have also been used in corrosion inhibition studies. Newly synthesized thiazole-based pyridine derivatives were evaluated for their corrosion inhibition performance on mild steel in acidic conditions. The results showed that these compounds act as both anodic and cathodic inhibitors, effectively protecting the steel surface (Chaitra, Mohana & Tandon, 2016).
Molecular Docking and Cytotoxicity Evaluation
Pyridine, 1,3,4-thiadiazole, and 1,3-thiazole derivatives have been studied for their antimicrobial, analgesic, anticonvulsant, and anticancer activities. Molecular docking studies were performed to understand the binding modes of these compounds, revealing promising anticancer activity against specific cancer cell lines (Abouzied et al., 2022).
Synthesis of Hybrid Molecules for Anticancer Activity
Novel pyridine-thiazole hybrid molecules have been synthesized and subjected to screening for their cytotoxic action towards different tumor cell lines. Some derivatives showed high antiproliferative activity and were studied further to understand the mechanisms of their cytotoxic action (Ivasechko et al., 2022).
properties
IUPAC Name |
4-(3-chlorothiophen-2-yl)-2-pyridin-3-yl-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2S2/c13-9-3-5-16-11(9)10-7-17-12(15-10)8-2-1-4-14-6-8/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIHWNFXLKWHVRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=CS2)C3=C(C=CS3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chloro-2-thiophenyl)-2-(3-pyridinyl)thiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2590676.png)
![2-({1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2590681.png)
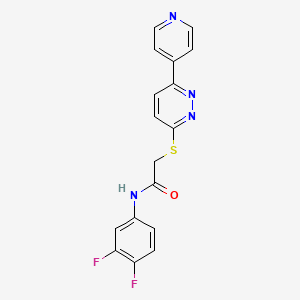
![7-(butylthio)-1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2590687.png)


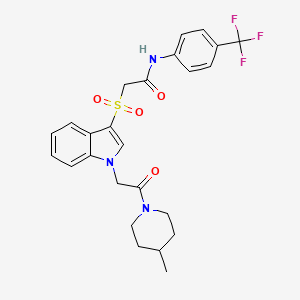
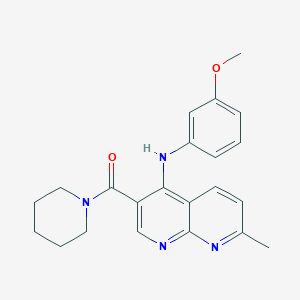
![3-(((3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)methyl)benzo[d]isoxazole](/img/structure/B2590693.png)
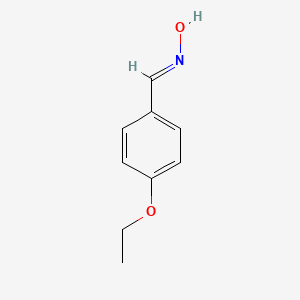
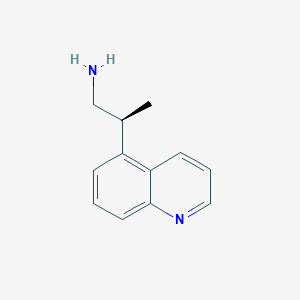


![1-[1-(1,3-benzodioxol-5-yl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone](/img/structure/B2590699.png)